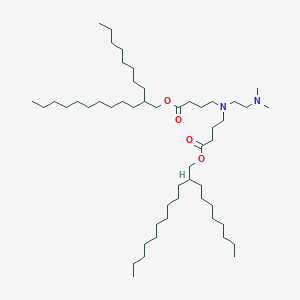
Bis(2-octyldodecyl) 4,4'-((2-(dimethylamino)ethyl)azanediyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate is a complex organic compound with a significant role in various scientific and industrial applications. This compound is known for its unique structural properties, which make it valuable in fields such as chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate involves multiple steps. One common method includes the reaction of sodium dimethylaminoethanol with chlorosulfonic acid, followed by the addition of octyldodecyl groups . The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include purification steps such as distillation or chromatography to achieve high purity levels required for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Various substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of lipid membranes and their interactions with proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance materials, including polymers and coatings.
Mechanism of Action
The mechanism by which Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate exerts its effects involves its interaction with molecular targets such as lipid membranes and proteins. The compound can integrate into lipid bilayers, altering their properties and affecting membrane-associated processes. Additionally, it can form complexes with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
4,9-Dibromo-2,7-bis(2-octyldodecyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone: This compound shares similar structural features but differs in its functional groups and applications.
Bis(2-dimethylaminoethyl) ether: Another related compound with different functional groups and reactivity.
Uniqueness
What sets Bis(2-octyldodecyl) 4,4’-((2-(dimethylamino)ethyl)azanediyl)dibutanoate apart is its unique combination of octyldodecyl and dimethylaminoethyl groups, which confer specific properties such as enhanced solubility in organic solvents and the ability to form stable complexes with various molecules. This makes it particularly valuable in applications requiring precise control over molecular interactions.
Properties
Molecular Formula |
C52H104N2O4 |
|---|---|
Molecular Weight |
821.4 g/mol |
IUPAC Name |
2-octyldodecyl 4-[2-(dimethylamino)ethyl-[4-(2-octyldodecoxy)-4-oxobutyl]amino]butanoate |
InChI |
InChI=1S/C52H104N2O4/c1-7-11-15-19-23-25-29-33-39-49(37-31-27-21-17-13-9-3)47-57-51(55)41-35-43-54(46-45-53(5)6)44-36-42-52(56)58-48-50(38-32-28-22-18-14-10-4)40-34-30-26-24-20-16-12-8-2/h49-50H,7-48H2,1-6H3 |
InChI Key |
HGKNRFJEXIXOJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCN(CCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















